molecular formula C22H12N2 B3057131 [1,1'-Binaphthalene]-2,2'-dicarbonitrile CAS No. 76905-81-2

[1,1'-Binaphthalene]-2,2'-dicarbonitrile

Cat. No.: B3057131
CAS No.: 76905-81-2
M. Wt: 304.3 g/mol
InChI Key: PMGUUJLDTNSROF-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-dicarbonitrile is an organic compound characterized by its binaphthalene core with two cyano groups attached at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-dicarbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions.

    Nitrile Introduction:

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (CH2Cl2) are commonly used.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalene]-2,2’-dicarbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Types of Reactions:

    Oxidation: [1,1’-Binaphthalene]-2,2’-dicarbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile groups can yield primary amines. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in substitution reactions, where the nitrile groups are replaced by other functional groups. For example, nucleophilic substitution with amines can form amidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amidine derivatives.

Scientific Research Applications

[1,1’-Binaphthalene]-2,2’-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable ligand in coordination chemistry and catalysis.

    Materials Science: The compound is explored for its potential in the development of organic semiconductors and light-emitting materials.

    Biology and Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2,2’-dicarbonitrile depends on its application:

    Catalysis: As a ligand, it coordinates with metal centers to form active catalytic complexes. The binaphthalene core provides a rigid and chiral environment, enhancing the selectivity and efficiency of catalytic reactions.

    Pharmacology: In drug design, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitrile groups can form hydrogen bonds or participate in other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

    [1,1’-Binaphthalene]-2,2’-diamine: Similar structure but with amine groups instead of nitriles.

    [1,1’-Binaphthalene]-2,2’-diol: Contains hydroxyl groups instead of nitriles.

    [1,1’-Binaphthalene]-2,2’-dicarboxylic acid: Features carboxyl groups in place of nitriles.

Uniqueness:

    Structural Rigidity: The binaphthalene core provides a rigid and planar structure, which is advantageous in applications requiring precise molecular alignment.

    Functional Versatility: The nitrile groups offer a versatile functional handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

    Chirality: The compound can exist in chiral forms, which is beneficial in asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

1-(2-cyanonaphthalen-1-yl)naphthalene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGUUJLDTNSROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458493
Record name [1,1'-Binaphthalene]-2,2'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76905-81-2
Record name [1,1'-Binaphthalene]-2,2'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the most effective synthetic routes to obtain highly enantiomerically enriched [1,1'-Binaphthalene]-2,2'-dicarbonitrile?

A1: Research indicates that reacting either [1,1'-binaphthalene]-2,2'-diiodide or [1,1'-binaphthalene]-2,2'-diyl ditriflate with zinc cyanide, using a palladium phosphane complex catalyst in DMF, provides the best results. [] This method yields the desired dinitrile product with high enantiomeric excess (up to 92% ee) and good yields (up to 94%). []

Q2: Can this compound be further functionalized for broader applications?

A2: Yes, this compound can be readily transformed into other useful compounds. For instance, it can be converted into [1,1'-binaphthalene]-2,2'-dicarboxylic acid and [1,1'-binaphthalene]-2,2'-dicarbaldehyde with high yields (84-87%) through relatively straightforward reactions. []

Q3: Has this compound been explored in asymmetric catalysis?

A3: While this compound itself is not a catalyst, it plays a crucial role in chiral platinum-based catalytic systems. These systems utilize a platinum complex modified with a chiral, non-racemizing secondary phosphine oxide (SPO) ligand derived from this compound. [] These catalysts have shown remarkable chemo- and enantioselectivity in the hydration of aromatic nitriles, including the kinetic resolution of racemic this compound itself. []

Q4: Are there any photochemical applications of this compound?

A4: Yes, this compound has been investigated for its role in photoinduced electron transfer (PET) processes. Studies show that both the (+)- and (-)-enantiomers of this compound can participate in PET dimerizations and isomerizations. [] This suggests potential applications in areas like photochemical switches or molecular machines.

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